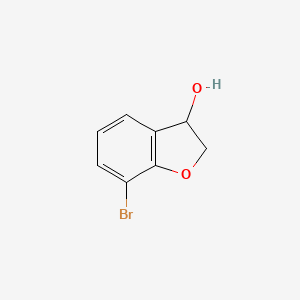
7-Bromo-2,3-dihydrobenzofuran-3-ol
説明
7-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound with the CAS Number: 1404230-46-1 . It has a molecular weight of 215.05 and a linear formula of C8H7BrO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .
Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 215.05 and a linear formula of C8H7BrO2 .科学的研究の応用
Synthesis and Functionalization
Synthesis of 2-Bromomethyl-2,3-Dihydrobenzofurans The synthesis of 2-bromomethyl-2,3-dihydrobenzofurans, which are closely related to 7-Bromo-2,3-dihydrobenzofuran-3-ol, involves an intramolecular reaction between 2-allylphenols and a bromenium ion source. This process utilizes a catalytic system delivering acetyl hypobromite as the active brominating agent, enabling the conversion of 2-allylphenols with diverse electron densities to the desired products. This method has been scaled up, demonstrating its robustness for larger volume syntheses (Furst et al., 2020).
Photochemical Decomposition of Polybrominated Compounds The photochemical degradation of polybrominated diphenyl ethers (PBDEs), which share structural similarities with this compound, has been studied in various solvents. This research provides insights into the environmental fate of brominated compounds, showing that the degradation rate decreases with fewer bromine atoms and is influenced by solvent choice. Such studies are crucial for understanding the environmental impact and degradation pathways of brominated organic compounds (Eriksson et al., 2004).
Brominated and Brominated/Chlorinated Dibenzodioxins and Dibenzofurans Research on mixed halogenated dibenzodioxins and dibenzofurans, which include brominated and chlorinated congeners, highlights the potential environmental and health concerns associated with these compounds. The study of their gas chromatographic and mass spectrometric properties provides valuable information for detecting and understanding the environmental presence and impact of such compounds, relevant to the context of this compound (Buser, 1987).
Environmental and Biological Interactions
Dioxin Formation from High-Temperature Oxidation The oxidative thermal degradation of halogenated phenols, including compounds similar to this compound, has been studied to understand the mechanisms of dioxin formation. This research is critical for assessing the environmental risks associated with the thermal processes involving brominated organic compounds, providing insights into the formation pathways of highly toxic dioxins and furans (Evans & Dellinger, 2005).
Radical Scavenging Activity of Bromophenols Bromophenols derived from marine algae, which include structural motifs similar to this compound, have been identified for their potent DPPH radical scavenging activity. Such compounds are of interest for their potential antioxidant properties, contributing to the understanding of natural products with beneficial health effects (Li et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
The pharmacokinetics of 7-Bromo-2,3-dihydrobenzofuran-3-ol suggest that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Kp (skin permeation) of -6.54 cm/s and a consensus Log Po/w of 1.74, indicating its lipophilicity .
Result of Action
Some substituted benzofurans have been found to have dramatic anticancer activities .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. The compound is stored in an inert atmosphere at 2-8°C
特性
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXQKMUDRAZXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


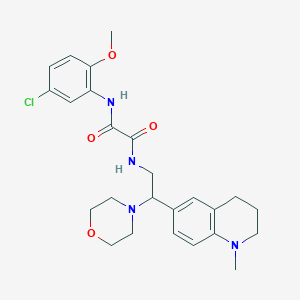
![N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)
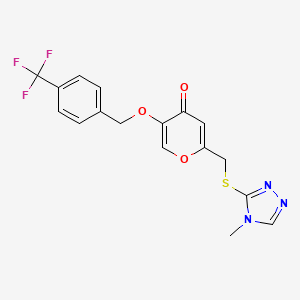

![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2922781.png)
![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2922782.png)
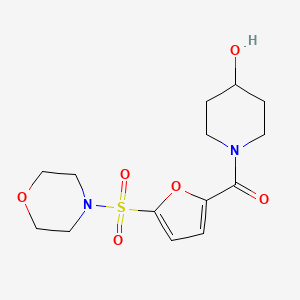
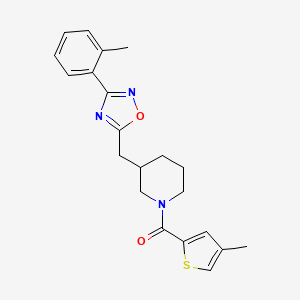
![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)
![1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2922790.png)
![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)
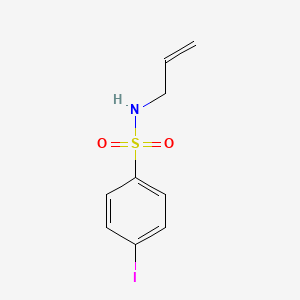
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)